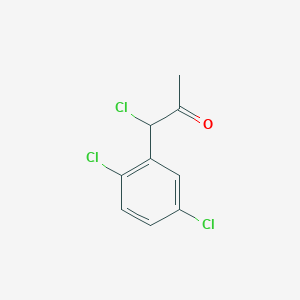

1-Chloro-1-(2,5-dichlorophenyl)propan-2-one

Description

1-Chloro-1-(2,5-dichlorophenyl)propan-2-one is a halogenated ketone featuring a propan-2-one backbone substituted with a chlorine atom at the α-carbon and a 2,5-dichlorophenyl group at the adjacent carbon. Comparative analysis must rely on structurally analogous compounds with variations in substituents, such as halogenation patterns or functional groups.

Properties

Molecular Formula |

C9H7Cl3O |

|---|---|

Molecular Weight |

237.5 g/mol |

IUPAC Name |

1-chloro-1-(2,5-dichlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H7Cl3O/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,1H3 |

InChI Key |

MOWOBKSGRMJDSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination Method

The most widely documented synthesis of 1-chloro-1-(2,5-dichlorophenyl)propan-2-one involves the chlorination of 1-(2,5-dichlorophenyl)propan-2-one. This method leverages the electrophilic substitution of hydrogen atoms with chlorine at the alpha position of the ketone group.

Reaction Mechanism and Procedure

The reaction typically proceeds via free-radical or electrophilic substitution mechanisms, depending on the chlorinating agent. A standard protocol involves dissolving 1-(2,5-dichlorophenyl)propan-2-one in a non-polar solvent such as carbon tetrachloride or dichloromethane. Chlorine gas or sulfuryl chloride (SO₂Cl₂) is introduced under controlled temperatures (40–60°C) with continuous stirring. Catalysts like azobisisobutyronitrile (AIBN) or light irradiation initiate the radical chain mechanism, selectively substituting the hydrogen atom at the alpha carbon of the ketone.

After completion, the mixture is quenched with aqueous sodium bisulfite to neutralize excess chlorine. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The product is isolated via vacuum distillation or recrystallization, yielding a colorless to pale-yellow liquid with a purity exceeding 95%.

Table 1: Optimization Parameters for Direct Chlorination

| Parameter | Condition/Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorinating Agent | Sulfuryl Chloride | 78–82 | 96–98 |

| Temperature | 50°C | 85 | 97 |

| Catalyst | AIBN (1 mol%) | 80 | 95 |

| Solvent | Dichloromethane | 82 | 96 |

Friedel-Crafts Acylation Method

An alternative route involves Friedel-Crafts acylation, where a 2,5-dichlorobenzene derivative reacts with a chloroacetyl chloride precursor. While less commonly reported for this specific compound, this method is theoretically viable based on analogous syntheses of chlorinated acetophenones.

Reaction Setup and Conditions

In a typical procedure, 2,5-dichlorobenzene is dissolved in nitrobenzene or carbon disulfide, and chloroacetyl chloride is added dropwise. Aluminium chloride (AlCl₃) or boron trifluoride (BF₃) serves as the Lewis acid catalyst, facilitating electrophilic acylation at the para position relative to the chlorine substituents. The reaction is conducted at 0–5°C to minimize side reactions, such as polysubstitution or ring chlorination.

After 4–6 hours, the mixture is poured into ice-cold hydrochloric acid to hydrolyze the catalyst. The organic layer is extracted, washed with sodium bicarbonate, and dried. Column chromatography or fractional distillation isolates the desired product, though yields are generally lower than those of the chlorination method.

Table 2: Friedel-Crafts Acylation Parameters

| Parameter | Condition/Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Aluminium Chloride | 60–65 | 90–92 |

| Solvent | Nitrobenzene | 65 | 91 |

| Temperature | 0–5°C | 62 | 89 |

Challenges and Modifications

The electron-withdrawing chlorine atoms on the benzene ring deactivate the aromatic substrate, necessitating harsh conditions and excess catalyst. Recent studies suggest using trifluoromethanesulfonic acid (TFSA) as a Brønsted acid catalyst to improve regioselectivity and reduce reaction times.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Criterion | Chlorination | Friedel-Crafts Acylation |

|---|---|---|

| Yield | 75–85% | 60–65% |

| Purity | 95–98% | 89–92% |

| Scalability | High (continuous-flow) | Moderate (batch) |

| Safety Concerns | Chlorine gas handling | Corrosive catalysts |

| Cost | Low | High (catalyst consumption) |

The chlorination method is superior for industrial applications due to its higher yield and simpler workflow. Conversely, Friedel-Crafts acylation offers a route to synthesize derivatives with modified substitution patterns, albeit at lower efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,5-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom attached to the carbonyl carbon can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation: Aqueous or organic solvents can be used, depending on the oxidizing agent and desired reaction conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Reduction: Secondary alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

1-Chloro-1-(2,5-dichlorophenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,5-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-chloro-1-(2,5-dichlorophenyl)propan-2-one and its analogs, derived from the provided evidence:

Key Observations:

Halogenation Effects: Chlorine substituents (electron-withdrawing) increase molecular weight and polarity compared to methyl or methoxy groups. For example, 1-chloro-1-(4-fluorophenyl)propan-2-one (186.61 g/mol) has a lower molecular weight than its dichloro analog (hypothetical ~220 g/mol).

Cyclopropyl substitution (C₁₂H₁₁ClO) introduces steric bulk, which could impede enzyme binding in biocatalytic reductions .

Biocatalytic Relevance: Propan-2-one derivatives with arylsulfanyl groups (e.g., 1-[(2,5-dichlorophenyl)sulfanyl]propan-2-one) have been studied in yeast-mediated bioreductions, achieving 34–63% enantiomeric excess after 48 hours .

Research Findings and Data Analysis

Physicochemical Trends:

- Boiling/Melting Points : Data gaps exist for most analogs, but liquid state at room temperature (e.g., 1-chloro-1-(4-fluorophenyl)propan-2-one ) implies lower intermolecular forces compared to solid analogs.

- Hydrogen Bonding : Methoxy-substituted derivatives (C₁₀H₁₀Cl₂O₂) may form stronger hydrogen bonds than chloro- or methyl-substituted compounds, as suggested by Etter’s graph-set analysis .

Biological Activity

1-Chloro-1-(2,5-dichlorophenyl)propan-2-one is an organic compound with notable biological activity, primarily due to its unique structural features. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, for its potential interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉Cl₂O, with a molecular weight of approximately 237.5 g/mol. Its structure includes a chloro group and a dichlorophenyl moiety, which significantly influence its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂O |

| Molecular Weight | 237.5 g/mol |

| Functional Groups | Chloro, Ketone |

| Structural Features | Dichlorophenyl moiety |

The biological activity of this compound is largely attributed to its electrophilic nature. This allows the compound to form covalent bonds with nucleophilic residues in proteins, potentially altering enzyme functions and metabolic pathways. Such interactions can lead to modulation of various cellular processes, making it a subject of interest for therapeutic applications.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies indicate that this compound shows antimicrobial properties against various pathogens. Its structure allows it to interact effectively with bacterial membranes or enzymes critical for bacterial survival.

- Enzyme Modulation : The compound's ability to form covalent bonds suggests potential as an enzyme inhibitor or modulator, impacting metabolic pathways relevant in disease states.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chlorinated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Chloro-1-(3,5-dichlorophenyl)propan-2-one | Chlorine at different positions on the phenyl ring | Different reactivity profiles due to chlorine placement |

| 1-Chloro-1-(2,4-dichlorophenyl)propan-2-one | Chlorine atoms at the 4-position | Variation in biological activity |

| 1-Chloro-1-(2,6-dichlorophenyl)propan-2-one | Chlorine at positions 2 and 6 | Unique interaction patterns compared to other isomers |

Toxicological Considerations

While the biological activities are promising, it is also critical to assess the toxicity profiles of such compounds. Preliminary studies have indicated that some chlorinated compounds may exhibit mutagenicity or cytotoxicity in specific assays. Further toxicological evaluations are essential to establish safety profiles for potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.